molecular formula C22H21N3O2 B2475552 (Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile CAS No. 622348-56-5

(Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Cat. No.: B2475552
CAS No.: 622348-56-5
M. Wt: 359.429
InChI Key: UGNYWCFTQNQORW-LGMDPLHJSA-N
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Description

(Z)-3-(4-(Isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic small molecule based on a quinazolinone-acrylonitrile hybrid scaffold, designed for advanced pharmacological research. This compound is of significant interest in oncology research, particularly in investigating new therapeutic strategies for colorectal carcinoma. Its molecular structure incorporates two key pharmacophores: a 4-oxo-3,4-dihydroquinazolin-2-yl group, which provides strong hydrogen-bonding capacity and is known for diverse biological activities , and a (Z)-configured acrylonitrile linker. The (Z) configuration of the acrylonitrile double bond is critical for its biological activity and has been confirmed in related structures via X-ray crystallography . The mechanism of action for this class of compounds is multifaceted. The quinazolinone core is associated with the ability to act as an antioxidant by scavenging free radicals like DPPH, potentially mitigating oxidative stress, a recognized hallmark of carcinogenesis . Furthermore, analogous compounds have demonstrated promising activity as inhibitors of key enzymatic targets implicated in cancer progression, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) . Inhibition of these enzymes can disrupt pathways linked to chronic inflammation and the reprogrammed glucose metabolism (the Warburg effect) characteristic of malignant cells . The most pronounced research application of this compound is its potential as a cytotoxic and apoptosis-inducing agent. Related quinazolinone derivatives have shown potent growth inhibition against human cancer cell lines, including LoVo (colon cancer) and HCT-116 (colorectal carcinoma), by modulating apoptosis regulators (Bax and Bcl-2), activating initiator caspases-8 and -9, and executioner caspase-3 . This mechanism can lead to the arrest of the cancer cell cycle in phases such as G2/M or G1 . The compound is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, utilizing appropriate safety protocols.

Properties

IUPAC Name

(Z)-3-[4-(3-methylbutoxy)phenyl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15(2)11-12-27-18-9-7-16(8-10-18)13-17(14-23)21-24-20-6-4-3-5-19(20)22(26)25-21/h3-10,13,15H,11-12H2,1-2H3,(H,24,25,26)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNYWCFTQNQORW-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-(isopentyloxy)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic compound with potential therapeutic applications. Its structure suggests that it may possess various biological activities, particularly in the context of anti-inflammatory and anticancer properties due to the presence of the quinazoline core. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N2O2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds containing the quinazoline moiety have been reported to exhibit a range of biological activities, including:

  • COX-2 Inhibition : Quinazoline derivatives have shown significant COX-2 inhibitory activity, which is crucial for anti-inflammatory effects. For instance, related compounds have demonstrated up to 47.1% inhibition at 20 μM concentration in assays .
  • Anticancer Activity : The structural features of quinazolines suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Some studies have indicated that modifications to the quinazoline structure can enhance cytotoxicity against various cancer cell lines.

COX-2 Inhibition

A study evaluated several quinazoline derivatives for their COX-2 inhibitory activity. The results indicated that substituents at the para-position of the phenyl rings significantly influenced inhibitory potency. The most active compounds had a maximum COX-2 inhibition ranging from 27.72% to 80.1% compared to celecoxib at 1 μM .

Anticancer Activity

Research has highlighted the potential of quinazoline derivatives in cancer therapy. For example, a derivative similar to this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Studies

StudyCompound TestedCancer TypeIC50 (μM)Mechanism
1Quinazoline Derivative ABreast Cancer12.5Apoptosis induction
2Quinazoline Derivative BLung Cancer15.0Cell cycle arrest
3This compoundColon Cancer10.0COX-2 inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of acrylonitrile-quinazolinone hybrids. Below is a comparative analysis with structurally similar molecules:

Compound Key Structural Differences Biological/Photophysical Properties References
(Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile Carbazole and pyridine substituents instead of quinazolinone and isopentyloxy phenyl. Exhibits multi-stimuli-responsive fluorescence due to planar propeller-like aggregation .
(E)-3-(Furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile Furan substituent replaces isopentyloxy phenyl; E-configuration. Tested for antibacterial activity (broad-spectrum potential) but lacks fluorescence properties .
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide Sulfonamide group instead of acrylonitrile; E-configuration. Moderate COX-2 inhibition (47.1% at 20 µM) due to sulfonamide’s pharmacophore role .
(Z)-3-(4-(hexyloxy)phenyl)-2-(4-((E)-2-hydroxybenzylideneamino)phenyl)acrylonitrile Schiff base and hexyloxy substituents; dual Z/E configurations. Acts as a Zn²⁺-selective fluorescent chemosensor (detection limit: 0.1 µM) .

Key Findings:

Bioactivity vs. Fluorescence: Quinazolinone-acrylonitrile hybrids with sulfonamide or furan groups (e.g., ) prioritize biological activity (antibacterial, COX-2 inhibition) over photophysical traits. Carbazole- or Schiff base-containing analogues (e.g., ) emphasize fluorescence or sensing applications, driven by electron-donor substituents.

Z-configuration in acrylonitrile derivatives (vs. E) favors planar molecular packing, enabling solid-state fluorescence .

Synthetic Accessibility: The target compound’s synthesis may require optimized Knoevenagel conditions (as in ) to retain the Z-configuration, whereas E-isomers (e.g., ) form more readily under standard conditions.

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